molecular formula C10H10ClN3OS2 B3039052 (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one CAS No. 956188-14-0

(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one

Cat. No.: B3039052
CAS No.: 956188-14-0
M. Wt: 287.8 g/mol
InChI Key: KFARJMKNEGFCJD-QPJJXVBHSA-N
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Description

(5E)-5-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a chemical compound of interest in agricultural and medicinal chemistry research. Its molecular structure incorporates a pyrazolone ring, a heterocycle known for diverse biological activities (Google Patents, 2025) . The presence of the methylidene-thiazol-4-one moiety is characteristic of fused bicyclic heterocycle derivatives, a class investigated for their potential as pest control agents (Google Patents, 2025) . This structural motif suggests potential for researchers exploring novel small molecules with insecticidal or acaricidal properties. The compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of new active ingredients. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS2/c1-5-6(8(11)14(2)13-5)4-7-9(15)12-10(16-3)17-7/h4H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFARJMKNEGFCJD-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)N=C(S2)SC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/2\C(=O)N=C(S2)SC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methylthio group and a pyrazole moiety. Its molecular formula is C10H10ClN3OSC_{10}H_{10}ClN_3OS with a molecular weight of approximately 253.72 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.

Synthesis

The synthesis of (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one typically involves the condensation of appropriate precursors under controlled conditions to ensure the desired structural integrity and activity.

Anticancer Activity

A study evaluated the anticancer effects of several thiazole derivatives, including our compound of interest. It demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, similar to known chemotherapeutics like colchicine .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Tubulin polymerization inhibition
HCT11612.5G2/M phase arrest

Antimicrobial Activity

The compound was tested against various pathogens. Results indicated that it possesses moderate antibacterial properties against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro assays showed that (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This effect was assessed using ELISA techniques, demonstrating its potential in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving thiazole derivatives reported improved outcomes in patients resistant to standard therapies.
  • Infection Control : A case study on a patient with recurrent bacterial infections showed significant improvement when treated with a regimen including this compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Reference) Core Structure Substituents and Key Features Implications
Target Compound Thiazol-4-one - 5-Chloro-1,3-dimethylpyrazole (methylidene)
- 2-Methylsulfanyl
Enhanced electron-withdrawing effects (Cl), steric hindrance (methyl groups), moderate lipophilicity.
(5E)-5-[(1,3-Diphenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one - 1,3-Diphenylpyrazole
- 3-Ethyl
- 2-Sulfanylidene (S-)
Increased aromaticity (phenyl groups), potential π-π interactions; sulfanylidene may enhance metal chelation.
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one Thiazol-4-one - 3-Nitrobenzylidene
- 4-Methylphenylpiperazinyl
Strong electron-withdrawing nitro group; piperazinyl moiety introduces basicity and solubility modulation.
(5E)-5-{[4-(Pyrazin-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one - Pyrazin-2-yloxy phenyl
- 2-Sulfanylidene
Pyrazine ring enables hydrogen bonding; sulfanylidene may improve redox activity.

Electronic and Steric Effects

  • Pyrazole Substituents: The target compound’s 5-chloro-1,3-dimethylpyrazole contrasts with diphenylpyrazole () and nitrobenzylidene (). Chlorine and methyl groups create a compact, electron-deficient environment, whereas phenyl or nitro groups introduce extended conjugation or polar interactions .
  • Thiazole vs. Thiazolidinone Cores: Thiazol-4-one (target and ) is aromatic and planar, favoring rigid binding. Thiazolidin-4-one () includes a saturated ring, enabling conformational flexibility .
  • Sulfur-Containing Groups :

    • Methylsulfanyl (SMe) in the target compound offers moderate lipophilicity. Sulfanylidene (S-) in analogs () may act as a hydrogen bond acceptor or participate in disulfide bonding .

Pharmacophoric and Physicochemical Properties

  • Lipophilicity : The target’s methylsulfanyl and chloro-dimethylpyrazole groups likely confer higher logP values compared to ’s polar nitro and piperazinyl groups.
  • Solubility : Piperazinyl () and pyrazine () substituents may improve aqueous solubility via hydrogen bonding or basicity .
  • Bioactivity: Thiazole/thiazolidinone cores are associated with antimicrobial, anticancer, or enzyme-inhibitory activities. Substituent variations tailor specificity; e.g., nitro groups () may enhance antibacterial activity .

Q & A

Q. Q1. What is the standard protocol for synthesizing (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one?

Methodological Answer : The synthesis typically involves a condensation reaction between a substituted pyrazole aldehyde and a rhodanine derivative. A validated protocol includes:

Reagents : 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde (or precursor), 2-methylsulfanyl-4-thiazolidinone.

Conditions : Reflux in ethanol or THF for 2–24 hours under inert atmosphere.

Workup : Precipitation by ice-water addition, filtration, and recrystallization from DMF/ethanol (1:1) .

Characterization : Confirm purity via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and structural validation via 1H^1H/13C^{13}C NMR .

Q. Q2. How can researchers verify the geometric isomerism (E/Z configuration) of the methylidene group in this compound?

Methodological Answer :

NMR Analysis :

  • 1H^1H NMR: The coupling constant (JJ) between the vinyl proton and adjacent groups. For E-isomers, JJ-values typically exceed 12 Hz due to trans-configuration.
  • 13C^{13}C NMR: Chemical shifts of the carbonyl and methylidene carbons differ between isomers .

X-ray Crystallography : Direct confirmation via single-crystal analysis (e.g., monoclinic P21/cP2_1/c space group, β=121.5\beta = 121.5^\circ) as demonstrated in structurally analogous thiazol-4-ones .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing this compound under varying substituent conditions (e.g., chloro vs. methoxy groups)?

Methodological Answer :

Design of Experiments (DoE) :

  • Vary reaction parameters (solvent polarity, temperature, stoichiometry) using a factorial design.
  • Example: THF increases yield in morpholine-containing analogs compared to ethanol due to better solubility of intermediates .

Side-Product Analysis :

  • Use GC-MS to identify by-products (e.g., unreacted aldehyde or over-oxidized species). Adjust reagent ratios (e.g., 1.2:1 aldehyde:rhodanine) to minimize impurities .

Q. Q4. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Methodological Answer :

Advanced NMR Techniques :

  • 1H^1H-1H^1H COSY and NOESY to identify through-space couplings (e.g., confirming methylidene geometry).
  • 15N^{15}N-HMBC to resolve pyrazole-thiazole ring interactions .

Computational Validation :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. Q5. What strategies are recommended for analyzing bioactivity mechanisms (e.g., enzyme inhibition) of this compound?

Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase).
  • Focus on the pyrazole-thiazole scaffold’s electron-deficient regions for hydrogen bonding .

Kinetic Studies :

  • Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and KiK_i values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one

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